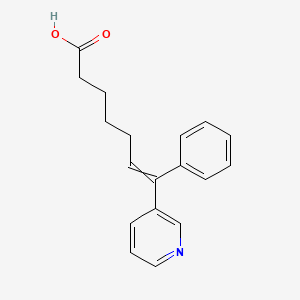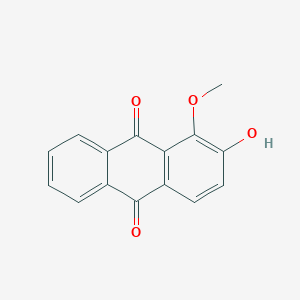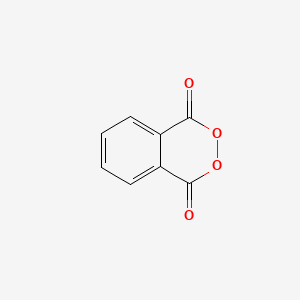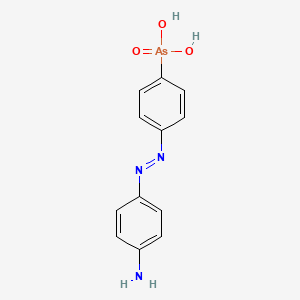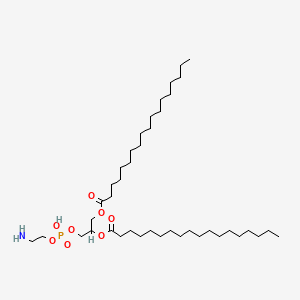
1,2-Distearoylphosphatidylethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-distearoylphosphatidylethanolamine is a phosphatidylethanolamine in which the phosphatidyl acyl group at C-1 and C-2 is stearoyl. It derives from an octadecanoic acid. It is a conjugate base of a 1,2-distearoylphosphatidylethanolaminium. It is a tautomer of a this compound zwitterion.
Scientific Research Applications
Phase Behavior Studies
- Phase behavior in glycerol : 1,2-distearoylphosphatidylethanolamine (DSPE) exhibits distinct phase behavior when dispersed in glycerol, undergoing transitions between lamellar crystalline and inverted hexagonal phases. This has been studied using differential scanning calorimetry and X-ray diffraction methods (Yu et al., 1995) (Williams et al., 1991).
Drug Delivery Systems
- Polymer-based nanomaterials : DSPE has been utilized in the development of drug carriers such as liposomes, polymeric nanoparticles, and microemulsions. These DSPE-based systems are particularly effective for targeting specific cells or tissues and improving drug bioavailability (Wang et al., 2012).
Functionalized Liposome Development
- Development of functionalized liposomes : The synthesis of DSPE-polyethylene glycol (PEG) conjugates has been explored to create polymer-grafted liposomes, which can be further linked to biologically relevant ligands for targeted delivery (Zalipsky, 1993).
Kinetic Phase Behavior
- Kinetic phase behavior in glycerol : Studies on DSPE in glycerol have revealed insights into the kinetics of phase transitions, which are vital for understanding cryoprotective strategies (Chen et al., 2001).
Surface Properties of Lipid Mixtures
- Surface properties in lipid mixtures : Investigations using atomic force microscopy have shown how mixed DSPE monolayers and bilayers behave on surfaces. These studies are crucial for understanding biomembrane models (Dufrêne et al., 1997).
HIV-1 Proliferation Inhibition
- HIV-1 proliferation inhibition : Liposome formulations containing DSPE have been shown to encapsulate oligodeoxynucleotides effectively, inhibiting HIV-1 replication in human peripheral blood leukocytes (Sullivan et al., 1992).
Thermodynamic Characteristics in Mixed Monolayers
- Thermodynamic behavior in mixed monolayers : The thermodynamic characteristics of DSPE in mixed monolayers have been explored, providing insights into factors affecting the stability of these systems (Chou & Chu, 2003).
Crystallization Behavior
- Crystallization behavior in dimethyl sulfoxide : The phase behavior and kinetics of DSPE in dimethyl sulfoxide have been analyzed, contributing to our understanding of lipid phase transitions (Chen & Yu, 2002).
Cell Death Imaging
- Cell death imaging : DSPE has been identified as a target for molecular imaging of cell death, with applications in disease diagnosis and treatment response evaluation (Elvas et al., 2017).
Phosphatidylethanolamine Homeostasis
- Phosphatidylethanolamine homeostasis : Research on DSPE has contributed to understanding the metabolic activity and homeostasis of phosphatidylethanolamine, crucial for various biological processes (St. Germain et al., 2023).
properties
CAS RN |
4537-76-2 |
|---|---|
Molecular Formula |
C41H82NO8P |
Molecular Weight |
748.1 g/mol |
IUPAC Name |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46) |
InChI Key |
LVNGJLRDBYCPGB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC |
synonyms |
1,2-dioctadecanoyl-sn-glycero-3-phosphoethanolamine 1,2-distearoylphosphatidylethanolamine 1,2-distearoylphosphatidylethanolamine, (+-)-isomer 1,2-distearoylphosphatidylethanolamine, (R)-isomer 1,2-distearoylphosphatidylethanolamine, (S)-isomer DC18PE distearoyl-L-phosphatidylethanolamine DSPE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




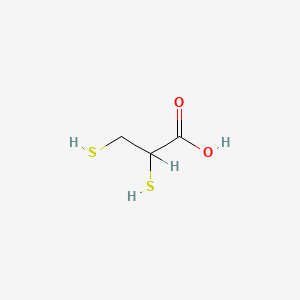




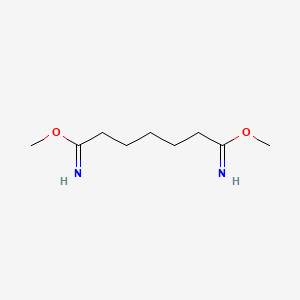
![2H-1,4-Benzothiazin-3(4H)-one, 2-[2-[3-[[2-(1,3-benzodioxol-5-yloxy)ethyl]methylamino]propoxy]-5-methoxyphenyl]-4-methyl-, (2R)-, (2E)-2-butenedioate (1:1) (9CI)](/img/structure/B1209166.png)
